molecular formula C15H16 B1265403 2,4,6-Trimethylbiphenyl CAS No. 3976-35-0

2,4,6-Trimethylbiphenyl

Cat. No. B1265403
CAS RN: 3976-35-0
M. Wt: 196.29 g/mol
InChI Key: CDKUYUULLQLNFF-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbiphenyl (TMBP) is a hydrocarbon molecule composed of two benzene rings linked by a single methylene group. It is a nonpolar, colorless liquid with a boiling point of 248.6 °C and a melting point of -45.2 °C. It is a versatile compound that has been used in a variety of applications, ranging from fuel additives to pharmaceuticals.

Scientific Research Applications

Molecular Structure Analysis

  • Häfelinger and Strähle (1976) determined the space group and molecular structure of 4-iodo-2′,4′,6′-trimethylbiphenyl, finding a significant twist between the phenyl rings, which has implications for understanding the structural dynamics of related compounds (Häfelinger & Strähle, 1976).

Chemical Synthesis and Characterization

  • Tokitoh, Arai, Okazaki, and Nagase (1997) synthesized a stable dibismuthene containing 2,4,6-trimethylphenyl groups, demonstrating the compound's ability to form a double bond between two bismuth atoms. This synthesis contributes to the field of organometallic chemistry (Tokitoh, Arai, Okazaki & Nagase, 1997).

Applications in Sediment Analysis

  • Li, Zhong, Shi, Zhu, and Tang (2013) investigated trimethyldibenzothiophenes and their relation to trimethylbiphenyls, proposing a new maturity indicator for sedimentary source rocks based on the analysis of these compounds. This research enhances our understanding of organic geochemistry in sedimentary environments (Li, Zhong, Shi, Zhu & Tang, 2013).

Contribution to Organic Chemistry

  • Huang, Li, Leung, and Hayashi (2014) discussed the enantioselective synthesis of diarylphosphinites, using 2,4,6-trimethylphenylphosphine, which is significant for the development of chiral phosphine ligands in asymmetric catalysis (Huang, Li, Leung & Hayashi, 2014).

properties

IUPAC Name

1,3,5-trimethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKUYUULLQLNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192841
Record name 2,4,6-Trimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbiphenyl

CAS RN

3976-35-0
Record name 2,4,6-Trimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the Carbon-13 NMR chemical shifts of the methyl groups in 2,4,6-Trimethylbiphenyl different from those in 2,2′-dimethylbiphenyl and 2,2′,6,6′-tetramethylbiphenyl?

A1: The research paper "Carbon-13 Magnetic Resonance Chemical Shifts in Alkylbiphenyls" [] investigates the structural nuances of various alkyl biphenyls using Carbon-13 NMR. One key finding relates to the chemical shifts observed in the methyl groups of different biphenyl configurations.

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